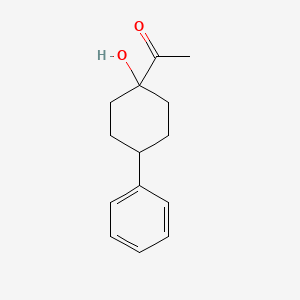

trans-1-Acetyl-4-phenylcyclohexanol

描述

trans-1-Acetyl-4-phenylcyclohexanol is a cyclohexanol derivative featuring an acetyl group at the 1-position and a phenyl group at the 4-position in a trans-configuration.

属性

CAS 编号 |

29161-95-3 |

|---|---|

分子式 |

C14H18O2 |

分子量 |

218.29 g/mol |

IUPAC 名称 |

1-(1-hydroxy-4-phenylcyclohexyl)ethanone |

InChI |

InChI=1S/C14H18O2/c1-11(15)14(16)9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13,16H,7-10H2,1H3 |

InChI 键 |

RXZJKNHFAUFBHI-UHFFFAOYSA-N |

SMILES |

CC(=O)C1(CCC(CC1)C2=CC=CC=C2)O |

规范 SMILES |

CC(=O)C1(CCC(CC1)C2=CC=CC=C2)O |

其他CAS编号 |

60583-65-5 |

同义词 |

1-acetyl-4-phenylcyclohexanol MG 6236 MG-6236 trans-1-acetyl-4-phenylcyclohexanol |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Acetyl-4-phenylcyclohexanol typically involves the selective oxidation of phenylcyclohexane. One common method is the use of cytochrome P450 enzymes, such as CYP101B1, which can selectively oxidize phenylcyclohexane to trans-4-phenylcyclohexanol . This reaction is carried out under mild conditions and exhibits high regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar enzymatic methods or chemical oxidants. The choice of method depends on factors such as cost, efficiency, and environmental impact.

化学反应分析

Types of Reactions: trans-1-Acetyl-4-phenylcyclohexanol can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Chemistry: trans-1-Acetyl-4-phenylcyclohexanol is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study enzyme-catalyzed oxidation reactions. It serves as a model substrate for investigating the activity and specificity of cytochrome P450 enzymes.

Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical agents. Research into its biological activity could lead to the development of new drugs.

Industry: In industrial applications, this compound can be used in the production of fine chemicals and specialty materials. Its chemical properties make it suitable for use in various manufacturing processes.

作用机制

The mechanism of action of trans-1-Acetyl-4-phenylcyclohexanol involves its interaction with specific molecular targets, such as enzymes. For example, its oxidation by cytochrome P450 enzymes involves the transfer of electrons and the activation of molecular oxygen, leading to the formation of hydroxylated products

相似化合物的比较

4-Methylcyclohexanol (CAS 589-91-3)

- Structure: Contains a methyl group at the 4-position of cyclohexanol.

- Physical Properties: Molecular weight: 114.18 g/mol . Density: 0.914 g/cm³ . Boiling point: Not explicitly stated, but 2-methylcyclohexanone (a related ketone) has a boiling point of 164°C .

- Key Differences: The acetyl and phenyl groups in trans-1-Acetyl-4-phenylcyclohexanol introduce greater steric bulk and aromaticity compared to the methyl group in 4-methylcyclohexanol.

trans-4-Aminocyclohexanol (CAS 27489-62-9)

- Structure: Features an amino (-NH2) group at the 4-position in a trans configuration.

- Physical Properties :

- Key Differences: The amino group is strongly electron-donating, enhancing solubility in polar solvents (e.g., water or alcohols) compared to the acetylated analog. Reactivity: The amino group enables participation in nucleophilic reactions (e.g., amide bond formation), whereas the acetyl group in this compound may undergo hydrolysis or act as a protecting group .

trans-4-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)cyclohexanol (CAS 845867-34-7)

- Structure : A complex derivative with a pyrazolyl-pyrimidinyl substituent.

- Key Differences: The extended aromatic system increases molecular weight and rigidity, likely reducing volatility compared to this compound. Applications: Such compounds are often explored in pharmaceuticals (e.g., kinase inhibitors) due to their heterocyclic motifs, whereas this compound may serve as a synthetic intermediate .

Data Table: Comparative Properties of Cyclohexanol Derivatives

Research Findings and Implications

Steric and Electronic Effects: The trans-configuration in cyclohexanol derivatives minimizes steric hindrance between substituents, enhancing stability . Electron-withdrawing groups (e.g., acetyl) reduce nucleophilicity of the hydroxyl group compared to electron-donating groups (e.g., amino) .

Applications: Amino derivatives (e.g., trans-4-aminocyclohexanol) are valuable in drug synthesis (e.g., chiral building blocks) . Acylated analogs like this compound may act as intermediates in esterification or Friedel-Crafts reactions.

Limitations in Data: Direct experimental data on this compound is scarce in the provided evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。